molecular formula C9H20N2 B15273088 2-(5-Ethylpiperidin-2-yl)ethan-1-amine

2-(5-Ethylpiperidin-2-yl)ethan-1-amine

Cat. No.: B15273088
M. Wt: 156.27 g/mol
InChI Key: AXUPYWXAAIMZAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpiperidin-2-yl)ethan-1-amine typically involves the reaction of piperidine derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpiperidin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(5-Ethylpiperidin-2-yl)ethan-1-amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Ethylpiperidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(5-ethylpiperidin-2-yl)ethanamine

InChI

InChI=1S/C9H20N2/c1-2-8-3-4-9(5-6-10)11-7-8/h8-9,11H,2-7,10H2,1H3

InChI Key

AXUPYWXAAIMZAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(NC1)CCN

Origin of Product

United States

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